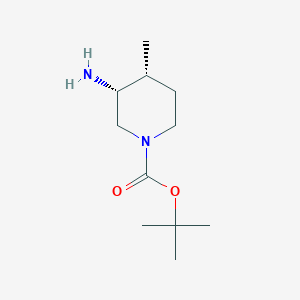
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of more complex pharmaceuticals. It has been explored for its potential therapeutic applications, particularly in treating neurological disorders such as Alzheimer's disease. Research indicates that it may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital in neurotransmission pathways.
The biological activity of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is primarily attributed to its interactions with various enzymes and receptors. The amino group facilitates hydrogen bonding, influencing the activity of biological molecules. Notable areas of investigation include:
- Neurological Disorders : Potential applications in neuroprotection and cognitive enhancement.
- Cancer Therapy : Exhibits cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction mechanisms.
Chemical Reactions and Synthesis
The compound can undergo several chemical reactions that enhance its utility in research:
- Oxidation : The amino group can be oxidized to form corresponding oxides or derivatives.
- Reduction : This process can lead to the formation of secondary or tertiary amines.
- Substitution Reactions : The tert-butyl ester group can be substituted with other functional groups, allowing for the synthesis of various derivatives .
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals and agrochemicals. Its unique properties make it valuable for synthesizing fine chemicals used in various applications across different sectors.
Case Study 1: Neurological Applications
A study investigated the effects of this compound on AChE inhibition. Results demonstrated significant inhibition rates comparable to established AChE inhibitors, suggesting potential for developing new treatments for Alzheimer’s disease.
Case Study 2: Cancer Cell Line Studies
Research into the cytotoxic effects of this compound on various cancer cell lines showed promising results, indicating that it could induce apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for anticancer drug development.
Eigenschaften
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPBKGSGNQMPL-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















